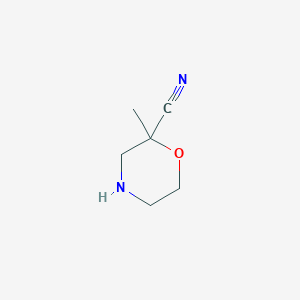

2-Methylmorpholine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylmorpholine-2-carbonitrile: is an organic compound with the molecular formula C6H10N2O It is a derivative of morpholine, a heterocyclic amine, and contains a nitrile group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Laborsynthese: 2-Methylmorpholin-2-carbonitril kann durch Reaktion von Morpholin mit Acetonitril in Gegenwart einer Base wie Natriumhydrid synthetisiert werden. Die Reaktion findet typischerweise unter Rückflussbedingungen statt, und das Produkt wird durch Destillation oder Umkristallisation gereinigt.

Industrielle Produktion: Industrielle Produktionsmethoden können die Verwendung von Durchflussreaktoren beinhalten, um die Ausbeute und Reinheit von 2-Methylmorpholin-2-carbonitril zu optimieren. Katalysatoren und Lösungsmittel werden ausgewählt, um die Reaktionsgeschwindigkeit zu verbessern und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 2-Methylmorpholin-2-carbonitril kann Oxidationsreaktionen eingehen, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.

Reduktion: Die Nitrilgruppe in 2-Methylmorpholin-2-carbonitril kann reduziert werden, um Amine oder andere reduzierte Produkte zu bilden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrilgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung werden verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Oxidierte Derivate wie Oxime oder Amide.

Reduktion: Amine oder andere reduzierte stickstoffhaltige Verbindungen.

Substitution: Substituierte Morpholin-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie:

Organische Synthese: 2-Methylmorpholin-2-carbonitril wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Arzneimittel und Agrochemikalien.

Biologie:

Biochemische Forschung: Die Verbindung wird in Studien verwendet, die sich mit Enzyminhibition und Proteininteraktionen befassen, aufgrund ihrer strukturellen Ähnlichkeit mit biologisch aktiven Molekülen.

Medizin:

Arzneimittelentwicklung: 2-Methylmorpholin-2-carbonitril wird als potenzielles Gerüst für die Entwicklung neuer Therapeutika, insbesondere zur Behandlung neurologischer Erkrankungen, untersucht.

Industrie:

Polymerproduktion: Die Verbindung wird als Monomer oder Comonomer bei der Herstellung von Spezialpolymeren mit einzigartigen Eigenschaften verwendet.

Wirkmechanismus

Der Mechanismus, durch den 2-Methylmorpholin-2-carbonitril seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrilgruppe kann Wasserstoffbrückenbindungen bilden oder mit Metallionen koordinieren, was die Aktivität von Zielproteinen beeinflusst. Beteiligte Signalwege können Enzyminhibition oder -aktivierung, Modulation der Rezeptoraktivität und Veränderung von zellulären Signalprozessen umfassen.

Wirkmechanismus

The mechanism by which 2-Methylmorpholine-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Morpholin: Eine Stammverbindung mit ähnlichen strukturellen Merkmalen, jedoch ohne die Nitrilgruppe.

2-Methylmorpholin: Ähnlich wie 2-Methylmorpholin-2-carbonitril, jedoch ohne die Nitrilgruppe.

2-Morpholincarbonitril: Enthält die Nitrilgruppe, jedoch ohne die Methylsubstitution.

Einzigartigkeit:

2-Methylmorpholin-2-carbonitril: ist einzigartig aufgrund des Vorhandenseins sowohl der Nitril- als auch der Methylgruppe, die im Vergleich zu seinen Analoga eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht vielseitige Anwendungen in der Synthese und Forschung.

Eigenschaften

Molekularformel |

C6H10N2O |

|---|---|

Molekulargewicht |

126.16 g/mol |

IUPAC-Name |

2-methylmorpholine-2-carbonitrile |

InChI |

InChI=1S/C6H10N2O/c1-6(4-7)5-8-2-3-9-6/h8H,2-3,5H2,1H3 |

InChI-Schlüssel |

FOXNTVLALNNVES-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CNCCO1)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)

![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)

![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)

![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)

![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)

![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)

![4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340890.png)